(5Z)-2-[(E)-2-(4-fluorophenyl)ethenyl]-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound “(5Z)-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5-[(4-PROPOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE” is a synthetic organic molecule that belongs to the class of triazolothiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triazolothiazoles typically involves the cyclization of appropriate thiosemicarbazides with α-haloketones or α-haloesters. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of such compounds may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, modifying its chemical properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemistry
In chemistry, triazolothiazoles are studied for their unique structural properties and reactivity. They serve as building blocks for the synthesis of more complex molecules and materials.
Biology
Biologically, these compounds exhibit a range of activities, including antimicrobial, antifungal, and anticancer properties. They are investigated for their potential as therapeutic agents.
Medicine
In medicine, triazolothiazoles are explored for their potential to treat various diseases. Their ability to interact with biological targets makes them promising candidates for drug development.
Industry
Industrially, these compounds are used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of triazolothiazoles involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological effects. The exact mechanism depends on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
- Triazolopyrimidines
- Thiazolopyridines
- Benzothiazoles
Uniqueness
The uniqueness of the compound “(5Z)-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5-[(4-PROPOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE” lies in its specific structural features, such as the presence of fluorophenyl and propoxyphenyl groups
Properties
Molecular Formula |
C22H18FN3O2S |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
(5Z)-2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[(4-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C22H18FN3O2S/c1-2-13-28-18-10-5-16(6-11-18)14-19-21(27)26-22(29-19)24-20(25-26)12-7-15-3-8-17(23)9-4-15/h3-12,14H,2,13H2,1H3/b12-7+,19-14- |
InChI Key |
HJLPHPHREUBLJP-ZMLBWKPJSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)/C=C/C4=CC=C(C=C4)F)S2 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C=CC4=CC=C(C=C4)F)S2 |
Origin of Product |
United States |
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